![molecular formula C5H3Br3N2 B112872 3,5,6-Tribromopyridin-2-amine CAS No. 63875-38-7](/img/structure/B112872.png)
3,5,6-Tribromopyridin-2-amine
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Overview
Description
3,5,6-Tribromopyridin-2-amine is a chemical compound with the molecular formula C5H3Br3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 3,5,6-Tribromopyridin-2-amine is characterized by the presence of a pyridine ring substituted with three bromine atoms and an amine group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .Scientific Research Applications
Chemiluminescent Reagents and Electron-Transfer Reactions
- The compound tris(2,2'-bipyridyl)ruthenium(III), closely related to 3,5,6-Tribromopyridin-2-amine, has been evaluated for its use as a chemiluminescent reagent in flow streams. This compound demonstrates significant potential in analytical chemistry, particularly in the detection of various analytes such as oxalate, amino acids, and NADH (Lee & Nieman, 1995).
Catalysis in Amination Reactions
- A palladium-Xantphos complex was found to be effective in catalyzing the selective amination of polyhalopyridines, which includes compounds like 3,5,6-Tribromopyridin-2-amine. This process yielded high selectivity and yield in the formation of aminopyridines (Ji, Li, & Bunnelle, 2003).
Synthesis of Bioactive Compounds
- 2-Aminopyridines, a category that includes 3,5,6-Tribromopyridin-2-amine, are key structural cores in bioactive natural products and medicinally important compounds. Their synthesis has been a focus due to their biological and chemical significance (Bolliger, Oberholzer, & Frech, 2011).
Amination Mechanisms and Reaction Pathways
- Research has explored the mechanisms of amination reactions involving bromo-derivatives of pyridines. This includes understanding the intermediate stages and reaction pathways, which are relevant to understanding how compounds like 3,5,6-Tribromopyridin-2-amine react under various conditions (Pieterse & Hertog, 2010).
Synthesis and Metal-Binding Properties
- Polybipyridine ligands derived from acyclic and macrocyclic polyamines, which can be synthesized from compounds similar to 3,5,6-Tribromopyridin-2-amine, show promise in forming complexes with various metals. These complexes have diverse physical and chemical properties, important in the field of inorganic chemistry (Ziessel & Lehn, 1990).
Photorelease of Amines by Electron Transfer
- Visible-light-absorbing compounds, similar in structure to 3,5,6-Tribromopyridin-2-amine, have been used to mediate electron transfer in reactions that result in the release of amines. This process is significant in the development of light-responsive materials and compounds (Edson, Spencer, & Boncella, 2011).
Safety and Hazards
properties
IUPAC Name |
3,5,6-tribromopyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPFSKGRHXJUEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394132 |
Source
|
Record name | 3,5,6-tribromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,6-Tribromopyridin-2-amine | |
CAS RN |
63875-38-7 |
Source
|
Record name | 3,5,6-tribromopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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